molecular formula C11H12N2O2 B10906174 [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine

[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine

Cat. No.: B10906174
M. Wt: 204.22 g/mol
InChI Key: KLGTYFNPHMEIJY-UHFFFAOYSA-N
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Description

1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine is an organic compound with the molecular formula C11H12N2O2 It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of an appropriate precursor, such as 3-methoxyphenylhydrazine, with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives .

Scientific Research Applications

1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3

InChI Key

KLGTYFNPHMEIJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CN

Origin of Product

United States

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